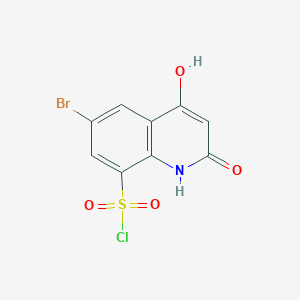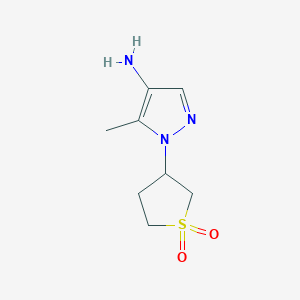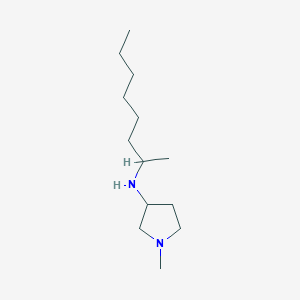
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves several steps. One common method includes the bromination of quinoline derivatives followed by sulfonylation . The reaction conditions typically involve the use of bromine and a sulfonyl chloride reagent under controlled temperatures . Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents used in these reactions include bromine, sulfonyl chlorides, and reducing agents like zinc/acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Studied for its biological activities. The uniqueness of this compound lies in its specific bromine and sulfonyl chloride substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
1427379-70-1 |
|---|---|
Molecular Formula |
C9H5BrClNO4S |
Molecular Weight |
338.56 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14) |
InChI Key |
VNQYBPRDFLVSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)

![2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260768.png)

![3-Methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B13260773.png)


![2-{[(4-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260794.png)
![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
![[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B13260810.png)



